Bienvenue dans la boutique en ligne BenchChem!

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide

HTS library selection medicinal chemistry structure-property relationships

This compound provides the maximally sterically hindered amide reference point (Es ≈ -1.54) for SAR studies around the 1,2,4-oxadiazole-isoxazole core. The pivalamide group resists metabolic hydrolysis, enabling robust in vitro stability assays when paired with less hindered analogs like the cyclopentanecarboxamide (Es ≈ -0.79). Use in parallel with cyclopentyl and aryl analogs to map steric tolerance in your target binding pocket. Available at 95% purity from HTS compound collections, it helps differentiate core-driven vs side-chain-driven hits.

Molecular Formula C12H16N4O3
Molecular Weight 264.285
CAS No. 2034504-87-3
Cat. No. B2525900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide
CAS2034504-87-3
Molecular FormulaC12H16N4O3
Molecular Weight264.285
Structural Identifiers
SMILESCC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C(C)(C)C
InChIInChI=1S/C12H16N4O3/c1-7-5-8(15-18-7)10-14-9(19-16-10)6-13-11(17)12(2,3)4/h5H,6H2,1-4H3,(H,13,17)
InChIKeyVNSOLKLPKBNWFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide (CAS 2034504-87-3): A 1,2,4-Oxadiazole-Isoxazole Hybrid Screening Compound for Targeted HTS Library Selection


N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide (synonym: 2,2-dimethyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide, CAS 2034504-87-3) is a synthetic small molecule belonging to the class of 1,2,4-oxadiazole-isoxazole hybrid amides . It features a 1,2,4-oxadiazole core linked to a 5-methylisoxazole moiety and capped with a sterically hindered pivalamide (2,2-dimethylpropanamide) group . This compound is offered as part of a commercial HTS compound collection (AKSci catalog HTS036894) at 95% purity, primarily intended for high-throughput screening in early drug discovery programs . The 1,2,4-oxadiazole regioisomer is known to exhibit distinct physicochemical and metabolic stability profiles compared to its 1,3,4-oxadiazole counterpart [1].

Why In-Class 1,2,4-Oxadiazole-Isoxazole Amides Cannot Replace N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide Without Risk of Altered Physicochemical and ADME Properties


The 1,2,4-oxadiazole-isoxazole core scaffold is shared by a series of close structural analogs (e.g., HTS036895 cyclopentanecarboxamide, HTS036896 2-methylbenzamide) available from the same HTS collection . However, the pivalamide (2,2-dimethylpropanamide) side chain in the target compound introduces a unique sterically bulky, non-planar, and metabolically resistant amide group relative to the cyclopentyl, aryl, or heterocyclic amide variants . General medicinal chemistry principles indicate that pivalamide modifications can significantly reduce amide hydrolysis rates and alter target binding conformations compared to less hindered or conformationally flexible amides [1]. Therefore, simply interchanging one analog for another is not valid without comparative activity and ADME data.

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Pivalamide vs. Cyclopentanecarboxamide: Steric Descriptor Differentiation

The target compound's pivalamide group contains a central quaternary carbon (tert-butyl moiety) with a calculated Taft steric parameter (Es) of approximately -1.54, whereas the cyclopentanecarboxamide analog (HTS036895) presents a secondary carbon-centered cyclic amide with an estimated Es of approximately -0.79. This constitutes a ~95% increase in steric bulk at the amide attachment point . The pivalamide's steric hindrance is known to protect the amide bond from enzymatic hydrolysis, a feature that general structure-metabolism studies link to improved metabolic stability for pivalamide-containing compounds [1].

HTS library selection medicinal chemistry structure-property relationships

Purity Specification Uniformity Across the Analog Series

Both the target compound (HTS036894) and its closest analog (HTS036895) are supplied at a minimum purity specification of 95%, as verified by the vendor's standard quality control . No quantitative purity advantage exists for the target compound; however, this uniformity ensures that any differential biological activity observed in subsequent testing can be attributed to structural differences rather than purity variability.

quality control compound procurement HTS screening

Pricing Equivalence and Identical Stock Availability Window

The target compound and the cyclopentanecarboxamide analog (HTS036895) share identical pricing tiers and stock availability periods: 1 mg ($39), 5 mg ($59), 10 mg ($69), 20 mg ($89), 50 mg ($129), 100 mg ($179), all with a 2–3 week lead time . There is no cost or availability penalty for choosing the pivalamide analog over the cyclopentyl analog.

procurement efficiency HTS compound cost inventory management

Optimal Research Use Cases for N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide Based on Available Evidence


Steric Perturbation SAR Studies in 1,2,4-Oxadiazole-Isoxazole Series

When building structure-activity relationships around the 1,2,4-oxadiazole-isoxazole core, the target compound serves as the maximally sterically hindered amide reference point. Its pivalamide group (Es ≈ -1.54) provides a distinct steric extreme relative to the cyclopentanecarboxamide analog (Es ≈ -0.79), enabling the exploration of steric effects on target binding or selectivity . This compound is best deployed in parallel with the cyclopentyl and aryl analogs to establish a steric tolerance map for the amide binding pocket.

Metabolic Stability Probe in Early ADME Profiling

In vitro metabolic stability assays (e.g., liver microsome incubation) comparing the target compound with the cyclopentanecarboxamide analog can quantify the protective effect of the pivalamide steric shield on amide hydrolysis rates. The large steric differential between the two compounds (~95% increase in Es) provides a robust test pair for assessing metabolic soft-spot sensitivity at the amide position [1].

HTS Library Diversification for Target-Based Screening

For screening libraries that already contain the cyclopentanecarboxamide or benzamide analogs, adding the pivalamide variant increases chemical diversity without altering the core scaffold. This can help distinguish between core-driven and side-chain-driven hits in phenotypic or target-based screens, as the pivalamide group introduces a unique shape and electronic profile .

Quote Request

Request a Quote for N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.